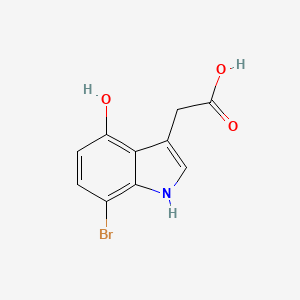
1-(2-bromophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions generally include:
Reagents: 2-bromophenyl azide and an alkyne.
Catalyst: Copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-Bromophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of 1-(2-substituted phenyl)-1H-1,2,3-triazoles.
Oxidation: Formation of triazole N-oxides.
Coupling: Formation of biaryl triazoles.
科学研究应用
1-(2-Bromophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-bromophenyl)-1H-1,2,3-triazole depends on its specific application:
Biological Activity: It may inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
Chemical Reactions: In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-1H-1,2,3-triazole: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-1H-1,2,3-triazole: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-1H-1,2,3-triazole: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(2-Bromophenyl)-1H-1,2,3-triazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and enhances its reactivity in various chemical reactions.
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)triazole |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H |
InChI 键 |
VANZBHFMPXRLDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=CN=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)

![Tert-butyl 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469209.png)

![{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)


